Stilbenavir free acid

Description

Properties

CAS No. |

145037-85-0 |

|---|---|

Molecular Formula |

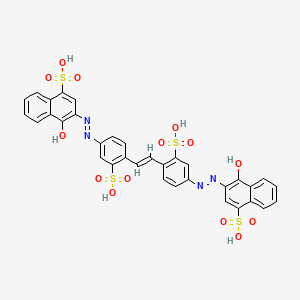

C34H24N4O14S4 |

Molecular Weight |

840.8 g/mol |

IUPAC Name |

4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C34H24N4O14S4/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,37-35?,38-36? |

InChI Key |

OORCZLZITMPZPT-YSYJPELISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Molecular Basis of Resistance and Cross Resistance Profiles

Mechanisms of Viral Resistance to Integrase Inhibitors

Resistance to integrase strand transfer inhibitors (INSTIs) primarily arises from mutations within the HIV-1 integrase enzyme, the target of this drug class. These mutations interfere with the binding of the inhibitor to the integrase-viral DNA complex, thereby reducing the drug's efficacy. The development of resistance is a critical challenge in the long-term management of HIV-1 infection and necessitates the development of new drugs with different resistance profiles.

INSTIs function by chelating divalent metal ions in the active site of the integrase enzyme, which is crucial for the strand transfer reaction of viral DNA into the host genome. Resistance mutations often occur in or near the active site, directly impacting the inhibitor's ability to bind and block this process. These mutations can be broadly categorized into primary and secondary mutations. Primary mutations directly confer resistance to the drug, while secondary mutations often compensate for a loss of viral fitness caused by the primary mutations and can further enhance the level of resistance.

A key structural element of the integrase enzyme involved in resistance is the flexible loop, which comprises residues 140 to 149. This loop is located adjacent to the catalytic site and plays a critical role in the enzymatic activity of integrase. Residue Q148, in particular, is implicated in the binding of the viral DNA. nih.gov

Stilbenavir (B15278689) Free Acid Activity Against Integrase Inhibitor-Resistant Mutants

Stilbenavir free acid, identified as the compound NSC34931, is a stilbene (B7821643) disulfonic acid derivative that inhibits HIV-1 integrase through a novel mechanism. mdpi.com Unlike conventional INSTIs that target the catalytic active site, Stilbenavir acts as a DNA-binding inhibitor. mdpi.com It is believed to bind to the C-terminal domain of the integrase in the region typically occupied by the noncleaved strand of the viral DNA substrate. mdpi.com

This distinct mechanism of action allows this compound to maintain its activity against HIV-1 strains that are resistant to active site inhibitors. Research has demonstrated that this compound effectively inhibits integrase enzymes carrying the most common mutations that confer resistance to first-generation INSTIs. mdpi.com

Specifically, the activity of this compound (NSC34931) has been evaluated against a panel of clinically significant INSTI-resistant mutant enzymes. The results indicate that the compound retains potent inhibitory activity against these mutants, with IC50 values remaining in a similar range to that of the wild-type (WT) enzyme. mdpi.com

Table 1: Inhibitory Activity of this compound (NSC34931) Against Wild-Type and INSTI-Resistant HIV-1 Integrase Mutants

| Integrase Mutant | This compound (NSC34931) IC50 (nM) |

|---|---|

| Wild-Type (WT) | 230 |

| G140S-Q148H | 120 |

| Y143R | 240 |

| N155H | 160 |

Data sourced from Molecules (2019). mdpi.com

Absence of Cross-Resistance to Conventional Integrase Inhibitor Pathways (e.g., G140S-Q148H, N155H, Y143R)

A significant advantage of this compound's unique mechanism of action is the lack of cross-resistance with conventional INSTIs. The primary resistance pathways for first-generation INSTIs involve mutations at positions G140, Q148, N155, and Y143 of the integrase enzyme. nih.gov As this compound does not target the active site where these mutations occur, it circumvents the resistance conferred by these changes. mdpi.com

Studies have confirmed that this compound is not affected by the three major pathways of resistance to the first-generation INSTI, raltegravir (B610414):

G140S-Q148H: This double mutation is a common pathway that confers high-level resistance to raltegravir. This compound maintains potent activity against this mutant. mdpi.com

N155H: This is another primary mutation that leads to INSTI resistance. This compound's inhibitory capacity is not diminished in the presence of this mutation. mdpi.com

Y143R: This mutation also confers resistance to conventional INSTIs, but does not impact the efficacy of this compound. mdpi.com

The ability of this compound to bypass these established resistance mechanisms highlights its potential as a therapeutic option for patients who have developed resistance to existing INSTI-based regimens. mdpi.com

Emerging Research Perspectives and Future Directions

Investigation of Additional Cellular Targets for Stilbenavir (B15278689) Free Acid

While the primary antiviral activity of stilbene (B7821643) disulfonic acids like Stilbenavir is often attributed to the inhibition of HIV-1 integrase, research into related compounds suggests the potential for engagement with other cellular targets. This polypharmacology could offer advantages in overcoming drug resistance and achieving broader therapeutic effects. The exploration of these alternative targets is a burgeoning area of investigation.

One significant area of research has focused on the interaction between stilbene derivatives and key regulatory proteins involved in the HIV-1 lifecycle. Some stilbene-related heterocyclic compounds have demonstrated the ability to interfere with the function of Nuclear Factor-kappa B (NF-κB) and the viral Tat protein nih.govresearchgate.net. Both NF-κB, a cellular transcription factor, and Tat, a viral trans-activator, are essential for the transcription of the HIV-1 genome. The inhibition of these pathways represents a distinct mechanism of action that could complement integrase inhibition. Studies have shown that compounds capable of inhibiting both targets exhibit a more potent antiviral effect nih.govresearchgate.net.

Another avenue of investigation involves the disruption of viral entry into host cells. A class of stilbene disulfonic acids has been identified as CD4 antagonists nih.gov. These compounds bind to the V1 domain of the CD4 receptor on T-cells, thereby blocking the attachment of the HIV-1 envelope glycoprotein (B1211001), gp120 nih.gov. One such compound, 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), has been shown to inhibit the acute infection of CD4+ cells and prevent the fusion of infected and uninfected cells nih.gov. This suggests that the Stilbenavir chemotype may have the potential to be developed into entry inhibitors, acting at an earlier stage of the viral lifecycle.

Furthermore, research into a stilbene-based compound, designated as compound 3 (5350150), has revealed an impact on HIV-1 mRNA processing nih.gov. This molecule was found to block the expression of the viral structural proteins Gag and Env by reducing the accumulation of their corresponding mRNAs. Interestingly, this compound also induced the relocalization of the Rev protein from the nucleus to the cytoplasm, indicating an impairment of its shuttling function, which is critical for the export of unspliced and singly spliced viral RNAs nih.gov.

| Compound Class | Specific Compound Example | Investigated Cellular Target | Observed Effect |

|---|---|---|---|

| Stilbene-related heterocyclic compounds | Not specified | NF-κB and Tat | Interference with protein function, leading to inhibition of viral transcription. nih.govresearchgate.net |

| Stilbene disulfonic acids | 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) | CD4 Receptor | Antagonism of the CD4 receptor, blocking gp120 binding and viral entry. nih.gov |

| Stilbene derivative | Compound 3 (5350150) | Rev protein function/mRNA processing | Blocks expression of Gag and Env by reducing corresponding mRNA accumulation and inducing Rev relocalization. nih.gov |

Development of Next-Generation Stilbenavir Free Acid Derivatives

The development of next-generation derivatives of this compound is a key focus of ongoing research, aiming to enhance antiviral potency, improve pharmacokinetic profiles, and overcome potential resistance mechanisms. The stilbene scaffold provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) nih.govrsc.orgdrugbank.com.

A primary strategy in the development of novel stilbene-based antivirals involves the modification of the core structure and the introduction of various substituents on the phenyl rings rsc.org. These modifications can significantly influence the biological activity of the compounds. For instance, the presence and position of hydroxyl groups on the phenyl rings have been shown to be important for the antimicrobial activity of stilbene derivatives nih.gov.

One notable study focused on developing non-cytotoxic analogues of a stilbene-based anti-HIV agent that impacts HIV mRNA processing nih.gov. This research involved replacing the central double bond of the stilbene scaffold with an amide function and substituting a quinoline motif with a 2-aminobenzothiazole subunit. This led to the development of thiazole compounds with potent anti-HIV activity and a favorable therapeutic index. Specifically, compounds GPS488 and GPS491 demonstrated EC50 values of 1.66 μM and 0.47 μM, respectively, and remained active against a panel of HIV mutant strains resistant to existing antiretroviral drugs nih.gov.

The exploration of SAR in stilbene disulfonic acids has also provided valuable insights for the design of more effective inhibitors. Studies have indicated that the naphthalene (B1677914) moiety is crucial for the activity of some derivatives, as its removal or replacement leads to a significant decrease in potency unimi.it. Furthermore, subtle rearrangements in the substitution pattern on the naphthalene ring can maintain or even improve antiviral activity while reducing cytotoxicity unimi.it.

| Compound | Modification Strategy | Target | EC50 (μM) | Key Finding |

|---|---|---|---|---|

| GPS488 | Replacement of central double bond with amide; modification of aromatic rings. nih.gov | HIV-1 mRNA processing | 1.66 | Maintains activity against drug-resistant HIV strains. nih.gov |

| GPS491 | Replacement of central double bond with amide; modification of aromatic rings. nih.gov | HIV-1 mRNA processing | 0.47 | Demonstrates improved potency over earlier analogues. nih.gov |

| NSC34933 | Rearrangement of naphthalene substitution pattern. unimi.it | HIV-1 Integrase | Sub-micromolar | Maintains potent activity with reduced cytotoxicity. unimi.it |

Broader Antiviral Spectrum Exploration Beyond HIV-1

The inherent biological activity of the stilbene scaffold has prompted investigations into the antiviral potential of this compound and its derivatives against a range of pathogens beyond HIV-1. This exploration is driven by the need for broad-spectrum antiviral agents to combat emerging and re-emerging infectious diseases.

Research has shown that various stilbene-based compounds exhibit inhibitory effects against different viruses. For example, a synthetic resveratrol (B1683913) analogue, 3,3′,4,4′,5,5′-hexahydroxy-trans-stilbene (HHS), has demonstrated significant anti-SARS-CoV-2 activity in vitro nih.gov. This compound was found to inhibit the binding of the viral spike protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor, suggesting a mechanism that interferes with viral entry nih.gov.

In the context of norovirus, a common cause of acute gastroenteritis, novel vinyl-stilbene analogs have been identified as potent replication inhibitors nih.gov. One such compound, a trans-vinyl stilbenoid with an appended substituted piperazine amide (18k), exhibited potent anti-norovirus activity with an EC50 in the low micromolar range and displayed a favorable metabolic stability profile. Interestingly, this compound appears to act through a host-targeting mechanism, involving the activation of the heat shock factor 1-dependent stress-inducible pathway, rather than directly targeting the viral RNA polymerase nih.gov.

Furthermore, stilbene derivatives have been investigated for their activity against other pathogens. Dimeric stilbenes have been shown to target the bacterial cell wall in drug-resistant Gram-positive bacteria, indicating a potential application as antibiotics nih.govresearchgate.net. The diverse antiviral and antimicrobial activities of stilbene-based compounds underscore the potential for developing this compound derivatives with a broader therapeutic spectrum.

Integration of this compound Chemotype into Combination Therapies

The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which involves the use of multiple drugs that target different stages of the viral lifecycle nih.govverywellhealth.com. This approach is crucial for suppressing viral replication, preventing the emergence of drug resistance, and improving long-term clinical outcomes. The integration of new chemotypes, such as that of this compound, into combination regimens is a critical area of research.

The potential for synergistic interactions between a Stilbenavir-based agent and existing antiretroviral drugs is a key consideration. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Studies have shown that combining antiretroviral agents with different mechanisms of action can lead to synergistic inhibition of HIV-1 replication nih.govresearchgate.net. For example, a bifunctional HIV-1 antagonist has been shown to have synergistic or strong synergistic effects when combined with various classes of antiretrovirals, including entry inhibitors, reverse transcriptase inhibitors, and protease inhibitors nih.gov.

Given that this compound and its derivatives may possess multiple mechanisms of action, including integrase inhibition and potentially interference with viral entry or transcription, there is a strong rationale for exploring their use in combination therapy. A Stilbenavir-based drug could be combined with agents from other classes, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or entry inhibitors, to create a more potent and durable treatment regimen nih.govverywellhealth.com.

The development of fixed-dose combinations, where multiple drugs are co-formulated into a single pill, has significantly improved treatment adherence and quality of life for people living with HIV wikipedia.org. Future research could explore the feasibility of incorporating a Stilbenavir derivative into such a single-tablet regimen.

Advanced Target Identification and Validation Methodologies in Stilbenavir Research

The discovery and validation of new cellular targets for this compound and its derivatives rely on a range of advanced scientific methodologies. These techniques are essential for elucidating the mechanisms of action of these compounds and for guiding the development of more effective and specific antiviral agents.

Virtual screening and molecular modeling play a crucial role in the initial stages of drug discovery. These computational approaches allow researchers to screen large libraries of compounds against the three-dimensional structure of a potential target protein. This can help to identify promising lead compounds and to predict their binding modes and affinities. For example, virtual screening has been used to identify novel HIV-1 integrase inhibitors from natural compound libraries frontiersin.org.

Cell-based assays are fundamental for validating the antiviral activity of candidate compounds and for investigating their mechanisms of action. These assays can be designed to measure various aspects of the viral lifecycle, such as viral entry, reverse transcription, integration, and viral protein expression. High-throughput screening (HTS) of compound libraries using cell-based assays is a common approach for identifying new antiviral agents mdpi.com.

Biochemical and biophysical techniques are used to study the direct interaction between a compound and its target protein. These methods can provide detailed information about binding kinetics, affinity, and the specific residues involved in the interaction.

Chemoproteomics is an emerging field that allows for the global identification of protein targets of a small molecule in a cellular context. This approach can be used to identify both the intended targets and any off-target interactions, providing a comprehensive understanding of a compound's pharmacology.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. This information is invaluable for understanding the molecular basis of drug action and for guiding structure-based drug design efforts to improve the potency and specificity of inhibitors.

Through the application of these and other advanced methodologies, researchers can continue to unravel the complex biology of this compound and its derivatives, paving the way for the development of novel and effective antiviral therapies.

Q & A

Q. What analytical methods are recommended for characterizing Stilbenavir free acid purity and stability in preclinical studies?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Stability studies require stress testing under varied conditions (e.g., temperature, pH) followed by degradation product analysis using validated protocols . For reproducibility, document parameters such as column type, mobile phase composition, and detection wavelengths in alignment with journal guidelines for experimental transparency .

Q. What are the key considerations in designing in vitro assays to assess this compound’s antiviral activity?

When designing in vitro assays:

- Select cell lines with relevant viral receptor expression (e.g., human hepatocytes for hepatitis C virus models).

- Include positive controls (e.g., known antivirals) and vehicle controls to validate assay sensitivity.

- Optimize compound concentration ranges based on solubility and cytotoxicity pre-tests.

- Replicate experiments across multiple batches to account for biological variability .

Q. How should researchers validate the specificity of this compound in target-binding assays?

Use competitive binding assays with radiolabeled or fluorescently tagged analogs to measure displacement kinetics. Confirm specificity via:

- Knockout cell lines lacking the target receptor.

- Cross-reactivity screens against structurally similar proteins.

- Surface plasmon resonance (SPR) to quantify binding affinity and off-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from differences in bioavailability, metabolic stability, or tissue penetration. To address this:

- Conduct pharmacokinetic (PK) studies to measure plasma/tissue concentrations and metabolite profiles.

- Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data.

- Validate findings in multiple animal models (e.g., transgenic vs. wild-type) to assess model relevance .

Q. What strategies optimize the synthesis protocol of this compound to improve yield without compromising purity?

Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., gradient elution in column chromatography). For scale-up, ensure batch-to-batch consistency by documenting critical quality attributes (CQAs) such as residual solvents and crystallinity .

Q. How should researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

- Perform pathway enrichment analysis on differentially expressed genes/proteins using tools like DAVID or STRING.

- Correlate omics data with phenotypic outcomes (e.g., viral load reduction) via machine learning models.

- Validate hypotheses using CRISPR-Cas9 gene editing or siRNA knockdowns .

Data Interpretation and Reproducibility

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Account for variability via bootstrap resampling or mixed-effects models. Report confidence intervals and effect sizes, avoiding overreliance on p-values .

Q. How can researchers ensure reproducibility when sharing this compound datasets?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw data in repositories like Zenodo or Figshare with unique DOIs.

- Include metadata such as experimental conditions, instrument settings, and analysis scripts.

- For clinical data, follow protocols for anonymization and secure sharing via Data Sharing Agreements (DSAs) .

Conflict Management and Peer Review

Q. How should researchers address conflicting reports on this compound’s off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.